Chlorazol Violet N

概要

説明

Chlorazol Violet N (CAS No. 2586-60-9) is a reddish-brown powder . It is soluble in water, producing a deep purplish-red to purple solution . It is also soluble in soluble fiber element, slightly soluble in alcohol, and insoluble in other organic solvents . It is used as a dye, and it has been found to have activity in ex vivo T cell polarization assays .

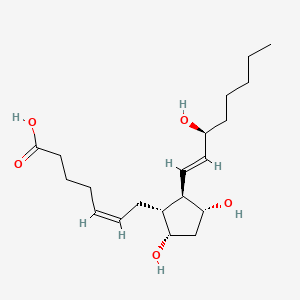

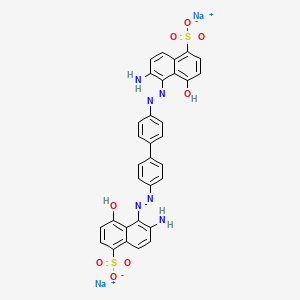

Molecular Structure Analysis

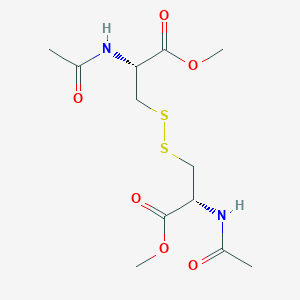

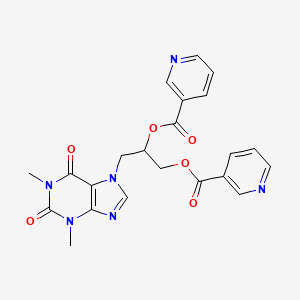

The molecular formula of Chlorazol Violet N is C32H22N6Na2O8S2 . Its molecular weight is 728.66 g/mol .Physical And Chemical Properties Analysis

Chlorazol Violet N is a reddish-brown powder . It is soluble in water, producing a deep purplish-red to purple solution . It is also soluble in soluble fiber element, slightly soluble in alcohol, and insoluble in other organic solvents . In strong sulfuric acid, it appears as dark blue, and when diluted, it appears as dark purple .科学的研究の応用

Environmental Science: Photocatalytic Degradation

Chlorazol Violet N is utilized in environmental science for the photocatalytic degradation of toxic dyes. Studies have shown that when used with Ce, Bi, and N co-doped TiO2 photocatalysts under sunlight irradiation, Chlorazol Violet N can be effectively degraded . This application is crucial for removing harmful azo dyes from water, thus reducing environmental pollution and risks to human health.

Textile Industry: Sustainable Dyeing Processes

In the textile industry, Direct Violet 1 is employed for dyeing cotton fabrics. Research indicates that using microwave radiation can enhance the dyeing process’s sustainability, leading to better color characteristics and colorfastness according to ISO standards . This eco-friendly approach aligns with the growing demand for sustainable textile processes.

Medical Research: Inhibitory Effects on Viral Proteins

Direct Violet 1 has been identified to have inhibitory effects on the binding of viral proteins, such as the SARS-CoV-2-S-RBD to human ACE2 receptors . This discovery opens up potential applications in developing therapeutic agents or preventive measures against viral infections.

作用機序

Target of Action

Chlorazol Violet N, also known as Direct Violet 1, is a small molecule that has been identified to interact with several targets. The primary targets of this compound include the SARS-CoV-2 Spike Protein Receptor-Binding Domain (S-RBD) , the SARS-CoV-S1S2 protein, and the TNF-R1-TNFα binding . These targets play crucial roles in viral entry and inflammatory responses, respectively .

Mode of Action

Direct Violet 1 acts as an inhibitor of the protein-protein interactions (PPIs) between the SARS-CoV-2 spike protein and ACE2, SARS-CoV-S1S2 and ACE2, and TNF-R1 and TNFα . It binds to these targets and inhibits their interactions, thereby preventing the downstream effects of these interactions .

Biochemical Pathways

The inhibition of these PPIs by Direct Violet 1 affects several biochemical pathways. For instance, the inhibition of the interaction between the SARS-CoV-2 spike protein and ACE2 prevents the entry of the virus into host cells . Similarly, the inhibition of the TNF-R1-TNFα interaction can modulate inflammatory responses .

Pharmacokinetics

It is known that the compound exhibits its inhibitory effects in a concentration-dependent manner

Result of Action

The result of Direct Violet 1’s action is the inhibition of specific PPIs, leading to the prevention of viral entry into host cells and modulation of inflammatory responses . This can potentially lead to the prevention of infection by SARS-CoV-2 and the modulation of inflammatory diseases .

Action Environment

The action of Direct Violet 1 can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound . Additionally, the presence of other molecules in the environment can potentially affect the binding of Direct Violet 1 to its targets

Safety and Hazards

特性

IUPAC Name |

disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N6O8S2.2Na/c33-25-11-5-19-13-23(47(41,42)43)15-27(39)29(19)31(25)37-35-21-7-1-17(2-8-21)18-3-9-22(10-4-18)36-38-32-26(34)12-6-20-14-24(48(44,45)46)16-28(40)30(20)32;;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRKHPFIMDTBNX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22N6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801023702 | |

| Record name | C.I. Direct Violet 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorazol Violet N | |

CAS RN |

2586-60-9 | |

| Record name | C.I. Direct Violet 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthalenesulfonic acid, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[6-amino-4-hydroxy-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Direct Violet 1 as an antiviral agent?

A1: Direct Violet 1 has been identified as a potential antiviral agent due to its ability to inhibit the protein-protein interaction (PPI) between the SARS-CoV-2 spike protein and human ACE2 (hACE2) receptor. [, , ] This interaction is crucial for the virus to attach to and enter host cells. By disrupting this PPI, Direct Violet 1 potentially blocks viral entry and subsequent infection. [, ]

Q2: Does Direct Violet 1 exhibit broad-spectrum antiviral activity against different SARS-CoV-2 variants?

A3: Preliminary research suggests that Direct Violet 1 might possess broad-spectrum antiviral activity. Studies have shown that it can inhibit the spike protein-ACE2 interaction not only for the original SARS-CoV-2 strain but also for variants of concern like Delta (B.1.617.2) and Omicron (B.1.1.529). [] Furthermore, it also demonstrated inhibitory activity against HCoV-NL63, another coronavirus. [] This suggests potential for broader antiviral applications.

Q3: Beyond antiviral research, what is a traditional application of Direct Violet 1?

A4: Direct Violet 1 (Chlorazol Violet N) has been traditionally utilized as a staining agent for microscopic visualization. Specifically, it has been successfully employed for the selective staining of starch granules in wheat flour and related products. [] This highlights its versatility and applicability in diverse research fields.

Q4: Are there any concerns regarding the specificity of Direct Violet 1 as an inhibitor?

A5: While Direct Violet 1 shows promise as an antiviral, there are concerns regarding its specificity. Research indicates that it may act as a promiscuous inhibitor, meaning it might interact with multiple targets and potentially cause off-target effects. [] Further research is necessary to optimize its specificity and minimize potential side effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。